Beauvericin

Descripción

This compound has been reported in Fusarium equiseti, Fusarium avenaceum, and other organisms with data available.

This compound is a cyclic hexadepsipeptide antibiotic and mycotoxin isolated from the fungus Beauveria bassiana and various Fusarium fungal species. As a potassium-specific ionophore, this compound A increases intracellular calcium concentrations and triggers DNA fragmentation and apoptosis through a calcium dependent caspase 3-sensitive pathway. This agent has been studied as a potential antineoplastic agent. (NCI04)

This compound is a mycotoxin with antibiotic and insecticidal effects. It was isolated from the fungus Beauveria bassiana, but is also produced by several other fungi, including several Fusarium species. It may therefore occur in grain (such as corn, wheat and barley) contaminated with these fungi. This compound is active against Gram-positive bacteria and mycobacteria, and is also capable of inducing programmed cell death in mammals. (L1962)

18-membered cyclodepsipeptides

Propiedades

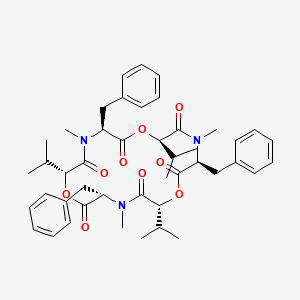

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCAQFHASJXRS-FFCOJMSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891834 | |

| Record name | Beauvericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-05-5 | |

| Record name | Beauvericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beauvericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEAUVERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beauvericin: A Comprehensive Technical Guide on its Fungal Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties. First discovered in the entomopathogenic fungus Beauveria bassiana, it is now known to be produced by a variety of fungal species, most notably within the Fusarium genus, leading to its emergence as a significant contaminant in cereal crops. This document provides an in-depth examination of the origin, fungal sources, and biosynthetic pathway of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its production by various fungal isolates, and graphical representations of its biosynthesis and mechanism of action to support advanced research and development.

Origin and Fungal Sources

Discovery

This compound was first isolated in 1969 from the fungus Beauveria bassiana, a well-known entomopathogen used as a biological insecticide.[1][2][3] It belongs to the enniatin family of antibiotics and is structurally characterized as a cyclic hexadepsipeptide.[1] The molecule consists of three N-methyl-L-phenylalanyl residues and three D-α-hydroxy-isovaleryl residues arranged in an alternating sequence.[4]

Fungal Producers

While initially identified in Beauveria bassiana, subsequent research has revealed that this compound is produced by a broader range of fungal genera. These include Fusarium, Paecilomyces, Isaria, and Polyporus.[1][5] The ability to synthesize this compound is particularly widespread within the Fusarium genus, which includes many significant plant pathogens.[2] This has led to the frequent contamination of agricultural commodities, especially cereals like maize, wheat, and barley, with this mycotoxin.[6][7][8]

The production of this compound is not uniform across all species or even all strains within a species. Its synthesis can serve as a chemotaxonomic marker for certain fungi.[1]

Quantitative Production of this compound

The yield of this compound varies significantly among different fungal species and strains, influenced by genetic factors and culture conditions. The following tables summarize reported production levels in various fungal isolates and its occurrence in agricultural commodities.

Table 1: this compound Production by Fusarium Species on Autoclaved Maize Kernels [6]

| Fusarium Species | Number of Strains Tested | Number of Toxigenic Strains | This compound Production Range (µg/g) |

| F. acuminatum var. acuminatum | 4 | 1 | Not Specified |

| F. acuminatum var. armeniacum | 3 | 1 | Not Specified |

| F. anthophilum | 2 | 1 | Not Specified |

| F. avenaceum | 6 | 1 | Not Specified |

| F. beomiforme | 1 | 1 | Not Specified |

| F. dlamini | 2 | 2 | Not Specified |

| F. equiseti | 3 | 2 | Not Specified |

| F. longipes | 2 | 1 | Not Specified |

| F. nygamai | 2 | 2 | Not Specified |

| F. oxysporum | 7 | 4 | Not Specified |

| F. poae | 4 | 4 | Not Specified |

| F. sambucinum | 14 | 12 | 2 - 230 |

| F. subglutinans | 3 | 3 | Not Specified |

Table 2: Occurrence of this compound in Animal Feed and Raw Materials [9]

| Sample Type | Mycotoxin | Incidence (%) | Concentration Range (µg/kg) |

| Raw Materials (n=39) | Enniatin B | 18 | 1.3 - 75.6 |

| Enniatin B1 | 18 | 36.3 - 113.2 | |

| This compound | 18 | 3.0 - 64.8 | |

| Feed (n=48) | Enniatin A1 | 92 | 8.1 - 13.1 |

| Enniatin B | 92 | 2.0 - 89.5 | |

| Enniatin B1 | 92 | 7.4 - 28.8 | |

| This compound | 92 | 4.6 - 129.6 |

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal, thiol-templated mechanism catalyzed by the multifunctional enzyme this compound Synthetase (BEAS).[1][7][8] This large enzyme, with a molecular mass of approximately 250 kDa, orchestrates the entire biosynthetic process.[1]

The key precursors for the synthesis are the amino acid L-phenylalanine (L-Phe) and the hydroxy acid D-hydroxyisovaleric acid (D-HYIV).[1][8] The process is dependent on ATP/Mg²⁺ for activation and S-adenosyl-methionine (AdoMet) as the donor of the methyl group for the N-methylation of the L-phenylalanyl residues.[1][8] The biosynthesis is an intracellular process, with only small amounts of this compound being exported into the culture medium.[1]

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols

Fungal Culture for this compound Production

This protocol is adapted from methodologies used for screening Fusarium isolates.[4][6]

-

Media Preparation: Prepare a solid culture medium using corn grits. Add 45% (w/w) moisture to 15 g of corn grits in a 250 mL Erlenmeyer flask and autoclave.

-

Inoculation: Prepare a spore suspension (approx. 1x10⁶ spores/mL) from a 7-10 day old culture of the fungal strain grown on Potato Dextrose Agar (PDA). Inoculate the autoclaved corn grit medium with the spore suspension.

-

Incubation: Incubate the inoculated flasks in the dark at room temperature for 28 days. A non-inoculated flask should be prepared as a control.

-

Harvesting: After incubation, dry and grind the fungal culture samples to a fine powder for extraction.

Extraction and Purification of this compound

This protocol combines solvent extraction and column chromatography techniques.[4][6]

-

Initial Extraction: Extract 15 g of the powdered fungal culture overnight with 75 mL of a solvent mixture of acetonitrile, methanol, and water (16:3:1, v/v/v). Filter the extract through Whatman No. 4 filter paper.

-

Defatting: Defat the filtrate twice by partitioning with 25 mL of n-heptane in a separatory funnel. Collect the lower, polar layer.

-

Solvent Evaporation: Evaporate the polar phase to dryness using a rotary evaporator.

-

Liquid-Liquid Extraction: Redissolve the residue in 50 mL of methanol:water (1:1, v/v). Extract this solution twice with 25 mL of dichloromethane. Collect the dichloromethane phases, which contain the this compound, and evaporate to dryness.

-

Silica Gel Chromatography (Purification):

-

Activate silica gel 60 (200-400 mesh) by heating at 110°C for 2 hours.

-

Dissolve the dried extract from step 4 in 1 mL of methanol.

-

Pack a column with 2 g of the activated silica gel. Precondition the column with 5 mL of chloroform:2-propanol (95:5, v/v).

-

Apply 0.5 mL of the methanol-dissolved extract to the column.

-

Wash the column with 3 mL of chloroform:2-propanol (95:5, v/v).

-

Elute this compound with an additional 5 mL of the same solvent. Collect the eluate.

-

-

Analysis: Evaporate the eluate and redissolve in a suitable solvent for analysis by HPLC, LC-MS/MS, or NMR.

Figure 2: Experimental workflow for this compound extraction.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily by acting as an ionophore, disrupting intracellular ion homeostasis, particularly that of calcium (Ca²⁺). This disruption triggers a cascade of events leading to programmed cell death, or apoptosis, via the intrinsic mitochondrial pathway.[7][8]

The influx of extracellular Ca²⁺ increases cytosolic Ca²⁺ concentrations, which in turn leads to mitochondrial stress.[5][8] This stress is characterized by the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytosol. Cytochrome c release activates caspase-3, a key executioner caspase, which ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7] This pathway involves the modulation of several key regulators, including proteins from the Bcl-2 family (Bax, Bad, Bcl-2) and MAP kinases.[7][8]

Figure 3: Signaling pathway of this compound-induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 8. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Quantification of Enniatins and this compound in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Beauvericin: A Mycotoxin's Journey from Insecticide to Complex Cell Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beauvericin, a cyclic hexadepsipeptide mycotoxin, has traversed a remarkable scientific journey since its initial discovery. First identified as an insecticidal agent produced by the fungus Beauveria bassiana, its role has expanded to that of a significant mycotoxin contaminating a wide array of cereal crops worldwide. This guide provides a comprehensive technical overview of this compound, detailing its historical context in mycotoxin research, its prevalence in food and feed, and the intricate molecular mechanisms underlying its diverse biological activities. We present collated quantitative data on its cytotoxic and antimicrobial properties, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. This document serves as a foundational resource for professionals engaged in mycotoxin research, toxicology, and the exploration of novel therapeutic agents.

Discovery and Historical Context in Mycotoxin Research

This compound was first isolated from the entomopathogenic fungus Beauveria bassiana in 1969 by Hamill and his colleagues, who also characterized its structure and noted its toxicity to brine shrimp (Artemia salina), suggesting its potential as an insecticide.[1][2] This initial focus on its insecticidal properties defined the early research landscape.

However, the perception of this compound shifted significantly when it was discovered to be produced by a broad spectrum of Fusarium species, common pathogens of cereal crops.[2][3] This discovery recategorized this compound as a mycotoxin, a fungal secondary metabolite with potential toxicity to humans and animals upon consumption of contaminated food and feed. Key milestones in the history of this compound research include:

-

1969: Isolation from Beauveria bassiana and initial characterization as an insecticidal depsipeptide.[1][2]

-

1991: First report of this compound production by Fusarium species, specifically F. moniliforme var. subglutinans and F. semitectum.[2]

-

Late 1990s - Early 2000s: Increasing recognition of this compound as a widespread contaminant in cereals such as maize, wheat, and barley, prompting food safety concerns.

-

2000s - Present: Intensive investigation into its cytotoxic, antimicrobial, antiviral, and immunomodulatory properties, revealing complex interactions with cellular signaling pathways.

Physicochemical Properties and Structure

This compound is a cyclic hexadepsipeptide with the chemical formula C₄₅H₅₇N₃O₉. Its structure consists of alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues. This unique cyclic structure confers ionophoric properties, allowing it to form complexes with cations, particularly calcium (Ca²⁺), and facilitate their transport across biological membranes. This ionophoric activity is central to its primary mechanism of toxicity and biological activity.

Prevalence and Quantitative Occurrence

This compound is a frequent contaminant of various agricultural commodities, with its prevalence and concentration varying based on geographical location, climate, and the specific fungal species involved. Cereals and their byproducts are the most commonly affected foodstuffs.

| Commodity | Geographic Region/Country | Prevalence (%) | Concentration Range (µg/kg) | Reference(s) |

| Maize | China (Shandong) | 82.3 | 0.04 - 1006.56 | [4] |

| Wheat | China | 5.33 | ND - 387.67 | [2] |

| Cereals | Spain | 73.4 (for Enniatin A1, often co-occurs) | up to 11,800 (for this compound) | [5] |

| Cereal-based products | Italy | 59 | 0.11 - 7.51 (ng/g) | [1] |

| Animal Feed | Global | 18 (raw materials) - 92 (complete feedstuffs) | 4.6 - 129.6 | [6] |

ND: Not Detected

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, ranging from cytotoxicity against cancer cells to antimicrobial effects.

Cytotoxic Activity

The primary mechanism of this compound's cytotoxicity is its ability to disrupt intracellular Ca²⁺ homeostasis, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. A summary of its in vitro cytotoxicity against various cancer cell lines is presented below.

| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| HL-60 | Human promyelocytic leukemia | ~15 | 24 | [3][7] |

| U-937 | Human monocytic lymphoma | ~30 | 24 | [3][7] |

| Caco-2 | Human colorectal adenocarcinoma | 3.9 - 20.62 | 24 | [8] |

| HT-29 | Human colorectal adenocarcinoma | 15.00 | 24 | [8] |

| SH-SY5Y | Human neuroblastoma | 12 | 24 | [9] |

| HepG2 | Human hepatocellular carcinoma | IC₅₀ in low µM range | Not specified | [7] |

| A549 | Human non-small cell lung cancer | 2.4 - 7.8 | Not specified | [10] |

| NCI-H460 | Human non-small cell lung cancer | 1.1 | Not specified | [10] |

| MIA Pa Ca-2 | Human pancreatic carcinoma | 1.3 | Not specified | [10] |

Antimicrobial Activity

This compound also demonstrates inhibitory activity against a range of bacteria and fungi.

| Organism | Type | MIC (µM) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacterium | 3.91 | [4][11] |

| Escherichia coli | Gram-negative bacterium | 62.5 | [11] |

| Candida albicans | Fungus | >250 | [11] |

Molecular Mechanisms and Signaling Pathways

This compound's biological effects are mediated through the modulation of several key intracellular signaling pathways.

Disruption of Calcium Homeostasis and Induction of Apoptosis

The primary mechanism of action for this compound is its function as a Ca²⁺ ionophore. By increasing the influx of extracellular Ca²⁺ and promoting its release from intracellular stores, this compound elevates cytosolic Ca²⁺ levels. This overload triggers a cascade of events including mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspases, ultimately leading to apoptotic cell death.

Caption: this compound-induced apoptosis via calcium dysregulation.

Modulation of MAPK and NF-κB Signaling Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in cell proliferation, survival, and inflammation. In some cancer cell lines, this compound decreases the phosphorylation of ERK while increasing the phosphorylation of JNK, a pattern often associated with the induction of apoptosis.[7] It can also inhibit NF-κB signaling by preventing the nuclear translocation of the p65 and p50 subunits.[11] The upstream effectors of this inhibition may involve the suppression of Src and Syk kinases.[12]

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Activation of TLR4 Signaling

In immune cells, such as dendritic cells, this compound can act as an immunostimulatory agent by activating the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] This activation proceeds through both MyD88-dependent and TRIF-dependent pathways, leading to the production of inflammatory cytokines and chemokines.

Caption: this compound-mediated activation of TLR4 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Fungal Culture and this compound Production

-

Fungal Strain: Obtain a this compound-producing strain of Fusarium spp. (e.g., F. subglutinans, F. proliferatum) from a reputable culture collection.

-

Inoculum Preparation: Culture the fungal isolate on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-10 days.[8][13]

-

Solid-State Fermentation:

-

Prepare a solid substrate, such as corn grits, with approximately 45% moisture content in Erlenmeyer flasks and autoclave.[8][13]

-

Inoculate the sterilized substrate with a spore suspension (approximately 1x10⁶ spores/mL) from the PDA culture.[8]

-

Incubate the flasks in the dark at room temperature for 28 days.[8]

-

-

Liquid Fermentation (Alternative):

Extraction and Purification of this compound

-

Extraction from Solid Culture:

-

Dry and grind the fungal-colonized substrate.

-

Extract the powdered material overnight with a solvent mixture of acetonitrile:methanol:water (16:3:1, v/v/v).[8][9]

-

Filter the extract through Whatman No. 4 filter paper.[8][9]

-

Defat the filtrate by partitioning twice with an equal volume of n-heptane.[8][9]

-

Collect the lower, polar layer and evaporate to dryness under reduced pressure.[8][9]

-

-

Liquid-Liquid Extraction:

-

Purification:

Quantification of this compound by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometry (MS) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with an acetonitrile:water mixture (e.g., 80:20, v/v).[15]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at 205 nm or MS/MS detection in positive electrospray ionization mode.[9][16]

-

Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Cytotoxicity Assessment by MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in the range of 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][18]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing by Microbroth Dilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflow

The study of this compound typically follows a logical progression from its production to the characterization of its biological effects.

Caption: A logical workflow for this compound research.

Conclusion and Future Perspectives

This compound stands at a fascinating intersection of mycotoxicology and pharmacology. Initially a concern for food safety, its potent and diverse biological activities have opened avenues for its investigation as a potential therapeutic agent, particularly in oncology and immunology. Its ability to modulate fundamental cellular processes such as calcium signaling, apoptosis, and key signaling pathways like MAPK and NF-κB underscores its complexity and potential.

Future research should focus on several key areas:

-

In vivo studies: While in vitro data are abundant, more comprehensive in vivo studies are needed to understand the pharmacokinetics, pharmacodynamics, and systemic toxicity of this compound.

-

Mechanism of action: Further elucidation of the precise molecular targets and the interplay between the various signaling pathways affected by this compound is crucial.

-

Structure-activity relationships: The synthesis and evaluation of this compound analogs could lead to the development of derivatives with enhanced therapeutic efficacy and reduced toxicity.

-

Risk assessment: Continued monitoring of this compound contamination in food and feed is essential for refining risk assessments and ensuring consumer safety.

This technical guide provides a solid foundation for researchers and professionals working with this compound. By understanding its history, properties, and the methodologies for its study, the scientific community can better address the challenges and opportunities presented by this multifaceted mycotoxin.

References

- 1. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]

- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 12. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Production of this compound by a strain of Fusarium proliferatum isolated from corn fodder for swine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Beauvericin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin is a cyclic hexadepsipeptide mycotoxin with a broad spectrum of biological activities, including insecticidal, antimicrobial, and anticancer properties. Produced by various fungal species, notably Beauveria bassiana and several Fusarium species, its unique chemical structure and ionophoric nature are central to its mechanism of action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, analysis, and biological evaluation, along with a summary of its effects on key cellular signaling pathways, to support further research and drug development efforts.

Chemical Structure and Identification

This compound is a member of the enniatin family of antibiotics.[1][2] It is a cyclic hexadepsipeptide, meaning its structure is a ring composed of six alternating amino acid and hydroxy acid residues.[1][3] Specifically, it consists of three N-methyl-L-phenylalanyl residues and three D-α-hydroxyisovaleryl residues in a repeating sequence.[2][4]

The key identifiers and structural details of this compound are summarized below:

| Identifier | Value |

| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[5][6] |

| Molecular Formula | C₄₅H₅₇N₃O₉[1][7] |

| CAS Number | 26048-05-5[2][7] |

Physicochemical Properties

This compound presents as a white, needle-like crystalline solid.[1][3] Its physicochemical properties are critical for its handling, formulation, and biological activity.

| Property | Value |

| Molecular Weight | 783.95 g/mol [8][9] |

| Melting Point | 93-97 °C[1][3] |

| UV Maximum Absorption (in Methanol) | 209-210 nm[1][3] |

| Solubility | Soluble: Methanol, Ethanol, DMSO, Dimethylformamide, Chloroform, Diethyl ether (approx. 30 mg/mL in Ethanol and DMSO)[1][2] Slightly Soluble: Water[1] Aqueous Buffer (Ethanol:PBS pH 7.2, 1:2): Approx. 0.3 mg/mL[2] |

| Octanol-Water Partition Coefficient (Log P) | 4.2 |

Biological Properties and Activity

This compound's most notable characteristic is its function as an ionophore, enabling it to form complexes with and transport alkali and alkaline earth metal ions (particularly Ca²⁺) across biological membranes.[1][2] This disruption of ion homeostasis is fundamental to its wide-ranging biological effects.

Antimicrobial Activity

This compound exhibits activity against a range of microbes. It is particularly effective against Gram-positive bacteria and mycobacteria.[1][2]

| Organism | Activity (MIC/IC₅₀) |

| Staphylococcus aureus | MIC: 3.91 µM[3][10] |

| Bacillus cereus | MIC: 3.12 µg/mL |

| Salmonella typhimurium | MIC: 6.25 µg/mL |

| Mycobacterium tuberculosis | MIC: 0.8–1.6 mg/mL |

| Plasmodium falciparum | IC₅₀: 1.3–2.4 mg/mL |

| Candida parapsilosis | Synergistic antifungal activity with ketoconazole[1] |

Anticancer Activity

This compound induces apoptosis in various cancer cell lines, making it a compound of interest for oncological research. Its primary mechanism involves increasing intracellular calcium levels, which triggers mitochondrial-dependent apoptotic pathways.[5][8]

| Cell Line | Activity (IC₅₀) | Time |

| CHO-K1 | 10.7 µM | 24h |

| 2.5 µM | 48h | |

| 2.2 µM | 72h | |

| HepG2 | 12.5 µM | 24h |

| 7.01 µM | 48h | |

| 5.5 µM | 72h | |

| H4IIE Hepatoma Cells | IC₅₀ in low µM range | - |

| Human Leukemia (CCRF-CEM) | Dose-dependent apoptosis at 1-10 µM | 24h |

Key Cellular Signaling Pathways Affected by this compound

This compound's ionophoric activity initiates a cascade of events that modulate several critical signaling pathways, leading to its observed biological effects.

Calcium Signaling and Apoptosis Induction

The primary mechanism of this compound-induced cytotoxicity is the disruption of calcium homeostasis. By transporting Ca²⁺ into the cytosol, it triggers the intrinsic apoptotic pathway.

Modulation of MAPK and NF-κB Signaling

This compound also influences key inflammatory and cell survival pathways. It generally inhibits the NF-κB pathway while showing variable effects on the MAPK pathway depending on the cell type. In macrophages, it has been shown to suppress NF-κB activation by targeting the upstream kinases Src and Syk.

Experimental Protocols

The following protocols are generalized methodologies based on published research and are intended as a starting point for laboratory investigation.

Extraction and Purification of this compound from Fungal Culture

This protocol describes a common method for extracting this compound from a solid-state fungal culture.

Methodology:

-

Culturing: Inoculate a suitable solid substrate (e.g., autoclaved corn grits) with a this compound-producing fungal strain and incubate for 2-4 weeks.[4][11]

-

Extraction: Submerge the colonized substrate in an extraction solvent (e.g., acetonitrile:methanol:water 16:3:1 v/v/v). Homogenize the mixture in a blender for 5 minutes. Filter the crude extract through Whatman No. 4 filter paper.[11]

-

Defatting: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction twice with an equal volume of n-heptane to remove lipids. Discard the upper heptane layer.[4]

-

Concentration: Collect the lower aqueous layer and evaporate the solvent to near dryness using a rotary evaporator.[11]

-

Solubilization: Re-dissolve the resulting residue in a mixture of methanol and water (1:1 v/v).[4]

-

Purification: Purify this compound from the re-dissolved extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[12]

Analysis by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: Coupled to a tandem mass spectrometer (MS/MS).

-

Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[13]

-

Mobile Phase A: Acetonitrile.[13]

-

Mobile Phase B: 10 mM Ammonium Acetate in water.[13]

-

Flow Rate: 0.3 mL/min.[13]

-

Gradient: Start with 80% B, increase linearly to 100% A over 3 minutes, hold for 0.5 minutes, then return to initial conditions.[13]

-

Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantifier and qualifier ion transitions should be optimized for this compound (e.g., monitoring for the parent ion and specific fragment ions).[13]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against bacteria.

Methodology:

-

Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 500 µM).[12]

-

Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Lysogeny Broth) to the mid-log phase. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[12]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth.[12][14]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).[14]

-

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[14]

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.[12]

Cytotoxicity Assessment using MTT Assay

This protocol measures the effect of this compound on the viability of adherent cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated control wells.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[15]

-

Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Calculate Viability: Express the absorbance of treated wells as a percentage of the absorbance of the untreated control wells to determine cell viability. Calculate the IC₅₀ value from the dose-response curve.[15]

Conclusion

This compound is a structurally unique mycotoxin with potent and diverse biological activities. Its ability to act as a calcium ionophore is the cornerstone of its cytotoxic and antimicrobial effects, which are mediated through the modulation of critical cellular signaling pathways, including those governing apoptosis and inflammation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to develop new applications in medicine and agriculture. Further in-vivo studies are warranted to fully elucidate its pharmacological profile and potential as a drug candidate.

References

- 1. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 2. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. scielo.br [scielo.br]

- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits melanogenesis by regulating cAMP/PKA/CREB and LXR-α/p38 MAPK-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 12. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. scispace.com [scispace.com]

- 15. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Beauvericin Biosynthesis Pathway in Fusarium Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Beauvericin, a cyclic hexadepsipeptide mycotoxin, has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2] Produced by various species of the fungal genus Fusarium, this secondary metabolite presents a fascinating case study in non-ribosomal peptide synthesis and holds potential for applications in medicine and agriculture.[3][4] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Fusarium, detailing the genetic and enzymatic machinery, regulatory mechanisms, and experimental methodologies for its study.

The Core Biosynthetic Machinery

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster and a multifunctional enzyme, the this compound synthetase (BEAS).[1][2] The molecule itself is composed of alternating residues of N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid.[2][4]

The this compound Gene Cluster

In Fusarium species such as F. proliferatum and F. fujikuroi, the genes responsible for this compound production are organized into a biosynthetic gene cluster.[1][5][6] This cluster typically comprises four key genes:

-

bea1 (or fpBeas): This gene encodes the central enzyme of the pathway, a large non-ribosomal peptide synthetase (NRPS) known as this compound synthetase.[1][5] Targeted inactivation of this gene abolishes this compound production.[1][7]

-

bea2 : Encodes a putative ketoisovalerate reductase (KIVR), an enzyme essential for the synthesis of one of the this compound precursors, D-α-hydroxyisovaleric acid.[8][9]

-

bea3 : Codes for a putative ABC transporter, which may be involved in the transport of this compound or its intermediates.[5][6]

-

bea4 : Encodes a putative Zn(II)2Cys6 transcription factor that is believed to play a regulatory role in the expression of the gene cluster.[5][6]

The Precursors: L-Phenylalanine and D-α-hydroxyisovaleric acid

The assembly of this compound requires two primary building blocks:

-

L-Phenylalanine : An essential amino acid that is N-methylated during the synthesis process.[10][11]

-

D-α-hydroxyisovaleric acid (D-Hiv) : This precursor is synthesized from L-valine. The process involves the deamination of L-valine to α-ketoisovalerate, followed by a stereospecific reduction catalyzed by the NADPH-dependent enzyme α-ketoisovalerate reductase (KIVR), encoded by the bea2 gene.[8][9]

The Central Enzyme: this compound Synthetase (BEAS)

This compound synthetase is a large, multidomain non-ribosomal peptide synthetase (NRPS).[2][10] These enzymes function as molecular assembly lines, incorporating and modifying building blocks in a stepwise fashion. The BEAS enzyme contains specific domains that carry out the following functions:

-

Adenylation (A) domain : Recognizes and activates the specific substrates (L-phenylalanine and D-Hiv) by adenylation with ATP.[2][12]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated substrates via a 4'-phosphopantetheine cofactor.[2]

-

Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing chain and the next activated monomer.[2]

-

N-Methyltransferase (M) domain : Specifically methylates the amino group of the L-phenylalanine residue using S-adenosyl-L-methionine (AdoMet) as a methyl group donor.[10][11]

-

Thioesterase (TE) domain : Responsible for the final cyclization and release of the mature this compound molecule.[2]

The synthesis proceeds through the iterative condensation of three N-methyl-L-phenylalanyl-D-α-hydroxyisovaleryl dipeptidol units, which are then cyclized to form the final hexadepsipeptide.[1][13]

Visualization of the Biosynthesis Pathway

Caption: The core this compound biosynthesis pathway in Fusarium.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both cluster-specific and global regulatory factors. In Fusarium fujikuroi, the this compound gene cluster is typically silent under standard laboratory conditions and its expression is controlled by epigenetic mechanisms.[6]

-

Repressive Factors : The cluster-specific transcription factor Bea4 and a homolog of the global regulator Yin Yang 1 (Yy1) have been identified as repressors of this compound biosynthesis.[6]

-

Epigenetic Control : The histone deacetylase Hda1 and the H3K27 methyltransferase Kmt6 are key players in the epigenetic silencing of the this compound gene cluster. Deletion or knockdown of these enzymes leads to increased H3K27 acetylation, a mark of active chromatin, at the BEA locus and a significant upregulation of this compound production.[6]

-

Transporter-Mediated Regulation : The ABC transporter encoded by bea3 also appears to have a regulatory function. Deletion of bea3 results in a significant upregulation of bea1 and bea2 expression and a drastic increase in this compound yield, suggesting a feedback inhibition mechanism.[6]

Quantitative Production of this compound in Fusarium Species

The ability to produce this compound varies significantly among different Fusarium species and even between different isolates of the same species.[2][4] The following table summarizes this compound production levels reported in various studies.

| Fusarium Species | Strain(s) | Substrate/Medium | This compound Production (µg/g or mg/g) | Reference(s) |

| F. proliferatum | KF3566 | Rice culture | 90 µg/g | [2] |

| F. nygamai | KF337 | Rice culture | 22.86 µg/g | [2] |

| F. oxysporum | ITEM-2470 | Maize kernels | High producer (exact value not specified) | [14] |

| F. poae | 4 strains | Maize kernels | All strains produced this compound | [4] |

| F. sambucinum | 12 of 14 strains | Maize kernels | Produced this compound | [4] |

| F. subglutinans | 3 of 3 strains | Maize kernels | Produced this compound | [4] |

| F. tardicrescens | NFCCI 5201 | Fusarium defined media | 15.82 mg/g of biomass | [15] |

| F. verticillioides | Multiple strains | Fusarium defined media | Produced this compound | [12] |

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

A common method for inducing this compound production in Fusarium species involves cultivation in a defined liquid medium or on a solid substrate like rice or maize kernels.

1. Inoculum Preparation: [15]

-

Grow the Fusarium isolate on Potato Dextrose Agar (PDA) at 25°C for 7 days.

-

Prepare a spore suspension by adding sterile saline solution (0.89% NaCl) containing a drop of Tween 20 to the mature culture.

-

Gently scrape the surface with a sterile loop or cotton swab to release the spores.

-

Adjust the optical density (OD) of the spore suspension to a standardized value (e.g., 0.08-0.1 at 530 nm).

2. Fermentation: [15]

-

Inoculate a suitable liquid medium, such as Fusarium Defined Medium (FDM), with the spore suspension (e.g., 1% v/v).

-

Incubate the culture at 25°C with shaking (e.g., 150 rpm) for a defined period (e.g., 7 days).

-

Alternatively, for solid-state fermentation, inoculate autoclaved maize kernels or rice with the spore suspension and incubate under appropriate conditions.[2][14]

Extraction and Quantification of this compound

-

Dry and grind the fungal biomass or the entire solid culture.

-

Extract the powdered material overnight with a suitable solvent mixture, such as acetonitrile-methanol-water (16:3:1, v/v/v).

-

Filter the extract to remove solid debris.

-

For purification, the filtrate can be defatted by partitioning with a non-polar solvent like heptane.

-

Evaporate the solvent from the aqueous layer to obtain the crude extract.

-

Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.20 µm membrane filter.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector.

-

HPLC Conditions (example): [14]

-

Column: C18 Nova Pack (3.9 by 300 mm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 0.6 ml/min

-

Detection: UV at 204 nm

-

-

Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of pure this compound.

Experimental Workflow Visualization

Caption: A generalized workflow for this compound production and analysis.

Conclusion

The this compound biosynthesis pathway in Fusarium species is a well-defined system involving a dedicated gene cluster and a sophisticated enzymatic assembly line. Understanding this pathway, from its genetic underpinnings to its intricate regulation, is crucial for harnessing the potential of this compound and for mitigating its risks as a mycotoxin. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this fascinating natural product and its producing organisms. Future research may focus on elucidating the precise roles of all genes in the cluster, uncovering additional regulatory networks, and exploring the enzymatic flexibility of this compound synthetase for the production of novel analogs.

References

- 1. d-nb.info [d-nb.info]

- 2. Divergence of this compound Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 4. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Cloning and characterization of the gene cluster required for this compound biosynthesis in Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enniatin and this compound Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the cyclooligomer depsipeptide this compound, a virulence factor of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India [mdpi.com]

The Core Mechanism of Action of Beauvericin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin, has garnered significant attention for its diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action, with a focus on its ionophoric nature, induction of apoptosis, and modulation of critical cellular signaling pathways. This document synthesizes current research to offer a detailed resource for professionals in drug discovery and development.

Introduction

This compound is a secondary metabolite produced by various fungal species, including Beauveria bassiana and several Fusarium species. Its unique cyclic structure, composed of alternating N-methyl-L-phenylalanine and D-α-hydroxy-isovaleryl residues, underpins its biological functions[1]. The primary mechanism of this compound's action is its ability to act as an ionophore, disrupting cellular ion homeostasis, which triggers a cascade of events leading to cell death[2]. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Ionophoric Activity and Disruption of Calcium Homeostasis

The cornerstone of this compound's bioactivity is its ionophoric property. It forms lipophilic complexes with cations, facilitating their transport across biological membranes[3]. While it can transport various alkali and alkaline earth metals, it shows a particular affinity for calcium ions (Ca²⁺)[1][2][4].

This compound inserts into the cell membrane, creating channels or acting as a mobile carrier, leading to a significant influx of extracellular Ca²⁺ into the cytoplasm[2][5][6][7]. This disruption of the steep electrochemical gradient of calcium is a critical initiating event in its cytotoxic cascade. This sustained elevation of intracellular calcium is a central stress signal that triggers downstream effector pathways, ultimately leading to apoptosis[4][6][8]. Studies have shown that chelating intracellular calcium can prevent this compound-induced cell death, underscoring the pivotal role of calcium in its mechanism of action[6].

Induction of Apoptosis via the Mitochondrial Pathway

The elevated intracellular Ca²⁺ levels induced by this compound overload the mitochondria, leading to mitochondrial dysfunction. This is a key step in the activation of the intrinsic pathway of apoptosis[4].

The process unfolds through the following key events:

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: The influx of Ca²⁺ into the mitochondria leads to a loss of the mitochondrial membrane potential.

-

Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating the expression of anti-apoptotic proteins like Bcl-2[9].

-

Cytochrome c Release: The combination of ΔΨm collapse and the action of pro-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol[9][4][8].

-

Caspase Activation Cascade: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which executes the final stages of apoptosis by cleaving a variety of cellular substrates[9][4][8].

Modulation of Cellular Signaling Pathways

This compound has been shown to influence several key signaling pathways that regulate cell survival, proliferation, and death.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can differentially modulate MAPK signaling. In some cancer cell lines, it has been shown to increase the phosphorylation of JNK while decreasing the phosphorylation of ERK[10]. The activation of the JNK pathway is often associated with a pro-apoptotic response.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a crucial cell survival pathway. This compound has been reported to suppress this pathway, thereby promoting apoptosis[10][11]. It can inhibit the phosphorylation of key components of this pathway, such as AKT.

-

NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival[11]. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values varying depending on the cell line and exposure time.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H460 | Non-small cell lung cancer | 0.01 - 1.81 | 72 | [5] |

| MIA Pa Ca-2 | Pancreatic carcinoma | 0.01 - 1.81 | 72 | [5] |

| MCF-7 | Breast cancer | 0.01 - 1.81 | 72 | [5] |

| SF-268 | CNS glioma | 0.01 - 1.81 | 72 | [5] |

| PC-3M | Prostate cancer | 3.8 | 20 | [2][5] |

| MDA-MB-231 | Breast cancer | 7.5 | 40 | [2][5] |

| CT-26 | Murine colon carcinoma | 1.8 | 72 | [1] |

| NIH/3T3 | Murine non-malignant fibroblasts | 9.4 | 72 | [1] |

| SH-SY5Y | Human neuroblastoma | 10.7 (24h), 2.5 (48h), 2.2 (72h) | 24, 48, 72 | [12] |

| Caco-2 | Human colon adenocarcinoma | 1.9 - 20.6 | 24, 48, 72 | [13][14] |

| HepG2 | Human liver cancer | 12.5 (24h), 7.01 (48h), 5.5 (72h) | 24, 48, 72 | [15] |

| Turkey Lymphocytes | - | 1 (FB1), 0.6 (FB2) | 72 | [16] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Analysis of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol:

-

Culture and treat cells with this compound on coverslips or in culture plates.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with PBS.

-

If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Western Blot Analysis of Apoptotic and Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.

-

Protocol:

-

Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Measurement of Intracellular Calcium Levels

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.

-

Principle: Cell-permeant dyes like Fura-2 AM are loaded into cells, where they are cleaved by intracellular esterases to the active, cell-impermeant form. The fluorescence intensity or emission/excitation ratio of the dye changes upon binding to Ca²⁺.

-

Protocol:

-

Culture cells on glass coverslips.

-

Load the cells with 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove excess dye and allow for de-esterification for another 30 minutes.

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Record a baseline fluorescence ratio before adding this compound and then monitor the change in the ratio over time after its addition.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Modulation of Key Signaling Pathways by this compound

Caption: this compound's impact on major cell signaling pathways.

Experimental Workflow for Investigating this compound's Mechanism of Action

References

- 1. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor activity of this compound: focus on intracellular signaling pathways | Semantic Scholar [semanticscholar.org]

- 3. brainvta.tech [brainvta.tech]

- 4. researchgate.net [researchgate.net]

- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 7. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. researchgate.net [researchgate.net]

- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. mdpi.com [mdpi.com]

- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. edspace.american.edu [edspace.american.edu]

A Technical Guide to the Ionophoric Properties and Cation Transport Mechanisms of Beauvericin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the ionophoric properties of Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin. Produced by various fungi, including Beauveria bassiana and several Fusarium species, BEA's ability to transport cations across lipid membranes is central to its wide range of biological activities, from antimicrobial to cytotoxic effects.[1][2] This guide synthesizes key quantitative data, details common experimental protocols used in its study, and visualizes the molecular and cellular pathways it influences.

Core Mechanism of Cation Transport

This compound functions primarily as a mobile carrier ionophore.[3] Its structure, composed of alternating N-methyl-L-phenylalanine and D-hydroxyisovaleric acid residues, creates a central cavity capable of forming stable, lipophilic complexes with various cations.[2][3] This complexation shields the cation's charge, allowing it to diffuse across the hydrophobic interior of biological membranes, driven by the cation's electrochemical potential gradient.[3][4]

The process involves:

-

Complexation: BEA binds a cation at the membrane-water interface.

-

Translocation: The BEA-cation complex diffuses across the lipid bilayer.

-

Decomplexation: The cation is released on the opposite side of the membrane.

While predominantly acting as a carrier, some studies have suggested that BEA may also form cation-selective channels or pores within membranes, particularly at higher concentrations.[5][6][7] This dual mechanism could contribute to its potent biological effects.

Quantitative Analysis: Cation Selectivity and Complex Stability

This compound's interaction with cations is selective, though not exclusive to a single ion.[8] Its binding affinity depends on the cation's size, charge, and the experimental conditions. Gas-phase studies using mass spectrometry have shown that BEA can readily bind all alkali metal ions, with a notable preference for Na+.[9] Similarly, it binds alkaline earth metals, showing a preference for biologically active ions like Mg²+ and Ca²+.[10]

The stability of these complexes is a key determinant of transport efficiency. Stability constants (log K) quantify the affinity of BEA for different cations.

Table 1: Stability Constants of this compound-Cation Complexes

| Cation | Stability Constant (log K) | Solvent System | Reference |

|---|---|---|---|

| Na⁺ | 3.2 | Methanol | [11] |

| K⁺ | 3.8 | Methanol | [11] |

| Cs⁺ | 4.1 | Methanol | [11] |

| Mg²⁺ | 4.5 | Methanol | [11] |

| Ca²⁺ | 5.2 | Methanol | [11] |

| Zn²⁺ | 9.1 ± 0.2 | Nitrobenzene saturated with water |[12] |

The ion selectivity of BEA can also be expressed as a permeability sequence, which can vary depending on the biological system and measurement technique.

Table 2: Cation Selectivity Sequences of this compound

| Selectivity Sequence | Experimental System | Reference |

|---|---|---|

| Na⁺ > (Rb⁺, Cs⁺, K⁺, Li⁺) | Mitochondria (succinate as substrate) | [9] |

| K⁺ > Rb⁺ > Cs⁺ > Li⁺ > Na⁺ | Mitochondria (glutamate with malate as substrate) | [9] |

| Cs⁺ > K⁺ > Na⁺ > Li⁺ | Planar lipid bilayer |[5] |

Experimental Methodologies

The characterization of BEA's ionophoric properties relies on several key experimental techniques.

U-Tube Liquid Membrane Transport Assay

This classic experiment provides a simple and effective method for demonstrating ionophore-mediated transport across a bulk liquid membrane.

Protocol:

-

Apparatus Setup: A U-shaped glass tube is used, separated at the bottom by a liquid membrane phase (e.g., chloroform or nitrobenzene) containing this compound.

-

Phase Preparation:

-

Source Phase (Arm A): An aqueous solution containing the cation of interest in the form of a salt (e.g., NaCl, KCl) and often a colored counter-ion like picrate for spectrophotometric detection.

-

Receiving Phase (Arm B): An aqueous solution, typically deionized water or a buffer, to receive the transported cation.

-

-

Initiation: The source and receiving phases are carefully layered on top of the liquid membrane in their respective arms of the U-tube.

-

Incubation: The system is left undisturbed, often with gentle stirring of the aqueous phases, for a set period (hours to days).

-

Quantification: Aliquots are periodically taken from the receiving phase (Arm B). The concentration of the transported cation (or its picrate counter-ion) is measured, typically using UV-Vis spectrophotometry or atomic absorption spectroscopy.

-

Analysis: The rate of increase in cation concentration in the receiving phase indicates the transport efficiency of this compound.

Planar Lipid Bilayer (BLM) Conductance Measurement

This electrophysiological technique measures the change in electrical conductance of an artificial lipid bilayer upon the introduction of an ionophore, providing direct evidence of ion transport.

Protocol:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 0.1-1 mm in diameter) in a hydrophobic partition (e.g., Teflon) that separates two aqueous compartments. The bilayer is formed from a solution of phospholipids (e.g., DPhPC) in an organic solvent.

-

Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage across the membrane and measure the resulting current.

-

Baseline Measurement: The baseline electrical conductance of the lipid bilayer is measured. It should be very low (in the pS to nS range).

-

Ionophore Addition: this compound, dissolved in a solvent like ethanol, is added to one or both compartments.

-

Conductance Measurement: After the addition of BEA, the current across the membrane is recorded at a constant applied voltage. An increase in current signifies an increase in membrane conductance, indicating that ions are being transported across the bilayer.

-

Selectivity Determination: To determine ion selectivity, measurements are repeated with different cations (e.g., K⁺, Na⁺, Cs⁺) in the aqueous solutions. The relative increase in conductance for each cation reflects the ionophore's permeability preference.[5]

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the high-resolution measurement of ionic currents through single channels or across the entire membrane of a single cell, providing insights into the effects of BEA on native biological membranes.[6][13]

Protocol:

-

Cell Preparation: Enzymatically isolated cells (e.g., ventricular myocytes) are placed in a recording chamber.[6]

-

Pipette Formation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane patch.

-

Recording Configuration:

-

Cell-Attached: Records the activity of channels within the membrane patch without disrupting the cell's interior.

-

Whole-Cell: The membrane patch is ruptured, allowing direct electrical access to the cell's cytoplasm to measure the sum of currents across the entire cell membrane.

-

Inside-Out/Outside-Out: The membrane patch is excised from the cell, allowing the researcher to control the solution composition on either the intracellular or extracellular face of the membrane.

-

-

BEA Application: this compound is applied to the bath solution (or pipette solution, depending on the configuration).

-

Data Acquisition: A voltage-clamp amplifier is used to hold the membrane potential at a set level while recording the ionic currents that flow across the membrane in response to BEA application.[14][15] This allows for the characterization of channel conductance, kinetics, and ion selectivity.[7]

Biological Consequences of Ionophoric Activity

BEA's ability to transport cations disrupts the carefully maintained ionic homeostasis of the cell, triggering a cascade of downstream events that underpin its cytotoxicity.[1][16]

Disruption of Cellular Ion Homeostasis and Mitochondrial Damage

The primary consequence of BEA's ionophoric activity is the uncontrolled influx of cations, particularly Ca²⁺, into the cytoplasm.[7][16] This surge in intracellular calcium ([Ca²⁺]i) disrupts multiple cellular processes and directly targets the mitochondria.

Mitochondria attempt to buffer the excess cytosolic Ca²⁺, leading to mitochondrial calcium overload. This overload causes a decrease in the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and stimulates the production of reactive oxygen species (ROS).[6][16][17][18] The resulting oxidative stress and ATP depletion contribute significantly to cellular damage.[6][19]

Induction of Apoptosis

The combination of mitochondrial damage, oxidative stress, and ATP depletion ultimately pushes the cell towards programmed cell death, or apoptosis.[16][19] The decrease in mitochondrial membrane potential is a key event, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7][16]

Cytochrome c activates a cascade of enzymes called caspases, particularly caspase-3, which are the executioners of apoptosis.[7][16] This leads to characteristic cellular changes, including DNA fragmentation and cell cycle arrest, culminating in cell death.[16][19]

Conclusion and Future Directions

This compound's potent ionophoric activity is the cornerstone of its diverse biological effects. By acting as a mobile cation carrier, it profoundly disrupts cellular ion homeostasis, leading to mitochondrial failure, oxidative stress, and apoptotic cell death. The detailed methodologies presented here provide a framework for the continued investigation of BEA and other ionophoric compounds.

For drug development professionals, understanding these mechanisms is crucial. While BEA's cytotoxicity makes it a candidate for anticancer research[16][20], its lack of specificity presents a significant challenge. Future research should focus on structure-activity relationship (SAR) studies to design synthetic analogues with enhanced selectivity for specific cations or cell types, potentially unlocking new therapeutic avenues while minimizing off-target toxicity.[21] The development of synthetic receptors or chelators capable of sequestering BEA could also be explored as a potential strategy to counteract its toxicity in cases of mycotoxin exposure.[22]

References

- 1. [this compound: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epub.jku.at [epub.jku.at]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ionophore - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. webqc.org [webqc.org]

- 12. Extraction and DFT study on the complexation of Zn(2+) with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 14. youtube.com [youtube.com]

- 15. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]

- 16. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]